molecular formula C20H13Cl2N3O3 B11591663 N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11591663
M. Wt: 414.2 g/mol
InChI Key: QSTRLVYABJHOSM-UHFFFAOYSA-N
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Description

N-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a chromene moiety, and a dichlorophenyl group, making it a versatile candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The chromene moiety is introduced through a subsequent reaction with a suitable coumarin derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)methyl oxamic acid
  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

N-{1-[(3,4-DICHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-OXO-2H-CHROMENE-3-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring and a chromene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H13Cl2N3O3/c21-16-6-5-12(7-17(16)22)10-25-11-14(9-23-25)24-19(26)15-8-13-3-1-2-4-18(13)28-20(15)27/h1-9,11H,10H2,(H,24,26)

InChI Key

QSTRLVYABJHOSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN(N=C3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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